AZD5153

Epigenetics Bromodomain inhibition Bivalent binding

AZD5153 achieves cooperative bivalent binding to BRD4 BD1/BD2 domains, delivering sub-nanomolar IC50 and >6hr residence time. This 4.8× selectivity gain over monovalent inhibitors (S(10)=0.05 vs JQ1 S(10)=0.24) minimizes false-positive hits and reduces compound mass requirements by 56× per assay well. Ideal for target validation, CRISPR screens, and high-throughput campaigns demanding unambiguous on-target effects.

Molecular Formula C25H33N7O3
Molecular Weight 479.6 g/mol
CAS No. 1869912-39-9
Cat. No. B605766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD5153
CAS1869912-39-9
SynonymsAZD5153;  AZD-5153;  AZD 5153.
Molecular FormulaC25H33N7O3
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C
InChIInChI=1S/C25H33N7O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23/h4-9,18,20H,10-17H2,1-3H3/t18-/m1/s1
InChIKeyRSMYFSPOTCDHHJ-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD5153 (CAS 1869912-39-9) – Bivalent BET Bromodomain Inhibitor for Oncology Research and Drug Discovery


AZD5153 is a small-molecule, bivalent inhibitor of the bromodomain and extra-terminal (BET) family of epigenetic readers, specifically designed to simultaneously engage both bromodomains (BD1 and BD2) of BRD4 [1]. This bivalent binding mode confers sub-nanomolar potency and extended residence time compared to monovalent BET inhibitors [2]. The compound is primarily used in hematologic malignancy models and chemical probe applications requiring high selectivity over other bromodomain-containing proteins [3].

Why AZD5153 Cannot Be Substituted with Monovalent BET Inhibitors (JQ1, I-BET762) or Other Bivalent Analogs


Monovalent BET inhibitors like JQ1 and I-BET762 bind to a single bromodomain, leading to lower affinity and faster dissociation rates that translate into reduced cellular potency and shorter target engagement [1]. Bivalent inhibitors such as AZD5153 achieve cooperative binding, but analog compounds like MT1 differ in linker length and exit vectors, resulting in distinct selectivity profiles and in vivo pharmacokinetics that are not interchangeable [2]. Substituting AZD5153 with a structurally unrelated bivalent or monovalent compound without head‑to‑head quantitative data would risk loss of potency, altered off‑target activity, and compromised efficacy in established disease models [3].

Quantitative Differentiation Evidence for AZD5153 vs BET Inhibitor Analogs


Sub‑nanomolar Bivalent Binding Affinity to BRD4 Full‑Length Protein

In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay using full-length BRD4 protein, AZD5153 exhibited an IC50 of 0.51 nM, compared to the monovalent inhibitor JQ1 which had an IC50 of 32 nM under identical conditions [1]. This represents a 63‑fold improvement in potency attributable to simultaneous engagement of BD1 and BD2.

Epigenetics Bromodomain inhibition Bivalent binding BRD4

Superior Anti‑proliferative Activity in Diffuse Large B‑Cell Lymphoma (DLBCL) Cells

In OCI‑LY10 DLBCL cells (BRD4‑dependent line), AZD5153 suppressed proliferation with a GI50 of 0.8 nM, whereas the clinical-stage monovalent BET inhibitor I‑BET762 (GSK525762) showed a GI50 of 45 nM in the same assay [1]. The 56‑fold difference in cellular potency directly correlates with bivalent target engagement and extended residence time.

Oncology Lymphoma Cell proliferation BET inhibitor

Prolonged Cellular Target Residence Time Compared to JQ1

Using a NanoBRET cellular target engagement assay in HEK293 cells expressing BRD4, AZD5153 exhibited a residence half‑life (t1/2) of >6 hours for the BRD4 complex, while JQ1 showed a t1/2 of 0.5 hours under washout conditions [1]. The >12‑fold increase in residence time results from bivalent binding that requires simultaneous dissociation from both bromodomains.

Target engagement Bromodomain Residence time BRD4

High Selectivity Against a Panel of Non‑BET Bromodomains

In a BROMOscan panel of 41 bromodomains (Eurofins Discovery), AZD5153 at 1 µM showed >90% inhibition only for BET family members (BRD2, BRD3, BRD4, BRDT). For non‑BET bromodomains including BRD7, BRD9, CECR2, and ATAD2, inhibition was <10% at 1 µM [1]. By contrast, the monovalent inhibitor JQ1 at 1 µM inhibited BRD7 by 45% and BRD9 by 38% in the same panel, indicating lower selectivity. The selectivity score (S(10) at 1 µM) for AZD5153 was 0.05 versus 0.24 for JQ1, a 4.8‑fold improvement.

Selectivity profiling Off‑target Bromodomain selectivity Chemical probe

Optimal Research and Procurement Scenarios for AZD5153


Validating BRD4‑dependent oncogene addiction in hematologic malignancy models

Use AZD5153 at 0.5–5 nM dose range in DLBCL or multiple myeloma cell lines to achieve complete BRD4 target engagement with >12‑hour sustained inhibition [1]. The sub‑nanomolar potency (0.51 nM IC50 in TR‑FRET) and prolonged residence time (>6 hours) enable clear separation from monovalent BET inhibitors that require 10–100× higher concentrations and show rapid rebound upon washout [1][2]. This scenario is ideal for publications or target validation studies requiring high confidence in on‑target effects.

Chemical probe for BET family selectivity in epigenomic CRISPR screens

Apply AZD5153 at 100 nM for 24–48 hours in genome‑wide CRISPR knockout screens to suppress BET bromodomain activity with minimal off‑target bromodomain engagement (S(10)=0.05 vs JQ1 S(10)=0.24) [1]. The 4.8‑fold higher selectivity reduces false‑positive hits from BRD7, BRD9, or CECR2 inhibition, allowing unambiguous assignment of genetic interactions to BET family members. This scenario is directly supported by the BROMOscan selectivity data at 1 µM showing <10% inhibition of non‑BET targets.

Low‑compound‑consumption high‑throughput screening campaigns

Procure AZD5153 for screening campaigns where compound mass is limiting (e.g., ultra‑high‑throughput primary screens, microfluidic assays). With a cellular GI50 of 0.8 nM in sensitive DLBCL lines, AZD5153 requires 56‑fold less compound per well compared to I‑BET762 to achieve equivalent inhibition [2]. For a 100,000‑well screen at 10× GI50 (8 nM AZD5153 vs 450 nM I‑BET762), material savings exceed 98% (0.8 mg vs 45 mg per 100,000 wells in 20 µL assay volume), directly reducing procurement costs and synthesis lead times.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD5153

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.